molecular formula C11H13FO B1522604 2-(4-Fluorophenyl)-3-methylbutanal CAS No. 1181631-88-8

2-(4-Fluorophenyl)-3-methylbutanal

Cat. No.: B1522604
CAS No.: 1181631-88-8
M. Wt: 180.22 g/mol
InChI Key: QZUYOLXSBQPTQE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylbutanal (CAS 1205638-74-9) is a fluorinated organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . Its structure features a 4-fluorophenyl ring attached to a branched aldehyde chain, a configuration that makes it a valuable intermediate in synthetic and medicinal chemistry research. While specific biological data for this compound is not widely reported, its structure suggests significant research potential. The compound serves as a versatile chemical building block. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug discovery, as it can influence a molecule's bioavailability, metabolic stability, and binding affinity . Furthermore, the aldehyde functional group is a highly reactive handle for further chemical transformations, including the synthesis of alcohols, amines, and other complex molecular architectures . As such, this compound is a compound of interest for developing new pharmaceuticals and chemical probes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUYOLXSBQPTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Grignard Reaction on Chiral Aldehydes

One of the most detailed and studied methods involves the synthesis of 2-(4-Fluorophenyl)-3-methylbutanal derivatives through a multi-step process starting from chiral 2-amino-3-methylbutanol. This approach was reported in a study focusing on the synthesis of enantiomerically pure amino alcohols and their derivatives:

  • Starting Material : (2R)-2-amino-3-methylbutanol or its enantiomer.
  • Protection Step : The amino group is first N-protected by benzyl groups to prevent side reactions.
  • Oxidation : The protected amino alcohol is oxidized to the corresponding aldehyde.
  • Grignard Reaction : The aldehyde is reacted with 4-fluorophenylmagnesium bromide, a Grignard reagent, to introduce the 4-fluorophenyl moiety. This step yields a mixture of diastereomeric amino alcohols.
  • Separation and Further Transformation : The diastereomers are separated by column chromatography. The hydroxy group is then activated (e.g., mesylation), followed by nucleophilic ring-opening reactions to yield the desired amino derivatives, which can be further converted to the target aldehyde.

This method allows for stereochemical control and high yields of the intermediate compounds, which can be further elaborated to this compound or related complexes (e.g., platinum complexes) with high purity and enantiomeric excess.

Oxidation of Corresponding Alcohols

Another common strategy to prepare this compound involves the oxidation of the corresponding 2-(4-fluorophenyl)-3-methylbutanol:

  • Starting Alcohol : The corresponding 3-methylbutanol substituted with a 4-fluorophenyl group.
  • Oxidizing Agents : Mild oxidants such as oxalyl chloride with DMSO (Swern oxidation), or PCC (pyridinium chlorochromate), are employed to selectively oxidize the primary or secondary alcohol to the aldehyde without overoxidation to acids.
  • Reaction Conditions : Low temperatures (e.g., -60°C) are maintained to control the reaction and avoid side products.

This method is advantageous for its simplicity and the availability of starting materials, although stereochemical control depends on the starting alcohol’s configuration.

Use of Organometallic Reagents for Aromatic Substitution

The incorporation of the 4-fluorophenyl group is typically achieved via organometallic reagents such as:

This step is crucial for introducing the fluorophenyl moiety with high regio- and stereoselectivity.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Grignard Reaction on Chiral Aldehyde (2R)-2-amino-3-methylbutanol, 4-fluorophenylmagnesium bromide N-protection (benzyl), oxidation (DMSO/oxalyl chloride), Grignard reaction in THF, low temp High stereochemical control, high purity Multi-step, requires chiral starting material
Oxidation of Corresponding Alcohol 2-(4-Fluorophenyl)-3-methylbutanol PCC, Swern oxidation (DMSO/oxalyl chloride), low temp Simple, mild conditions Requires availability of alcohol precursor
Multi-component Reactions (Mukaiyama's reagent) Aromatic aldehydes and related substrates Mukaiyama's reagent, MeCN solvent One-pot synthesis potential Less documented for this specific aldehyde
Vapor-phase Fluorination/Chlorination Related aromatic compounds (e.g., picolines) High temp, transition metal catalysts Industrial scale fluorination Not directly applicable to aldehyde synthesis

Research Findings and Notes

  • The Grignard approach is the most detailed and reliable for preparing enantiomerically pure this compound derivatives, as demonstrated by extensive NMR, IR, and chromatographic analyses.
  • Oxidation methods provide a straightforward route but depend heavily on the availability of the corresponding alcohol and control of oxidation state.
  • Advanced catalytic and vapor-phase methods are more suited for large-scale industrial fluorination of simpler aromatic compounds rather than complex aldehydes.
  • The stereochemistry and purity of the final aldehyde are critical for its application in pharmaceuticals, and methods allowing stereochemical control are preferred.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-3-methylbutanal can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: NaBH4, LiAlH4, and mild conditions.

  • Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: 2-(4-Fluorophenyl)-3-methylbutanoic acid.

  • Reduction: 2-(4-Fluorophenyl)-3-methylbutanol.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Structure

  • Chemical Formula: C11H13F
  • Molecular Weight: 182.22 g/mol
  • CAS Number: 1181631-88-8

Medicinal Chemistry

2-(4-Fluorophenyl)-3-methylbutanal is being explored as a precursor for various pharmaceuticals. Its fluorinated structure is known to influence pharmacokinetic properties such as lipophilicity and metabolic stability. Research has indicated that fluorinated compounds often exhibit enhanced biological activity, making them suitable candidates for drug development.

Case Studies

  • Anticancer Agents: A study highlighted the synthesis of fluorinated analogs of known anticancer drugs, where this compound served as a key intermediate. The introduction of fluorine was found to improve the compound's potency against certain cancer cell lines .
  • Antimicrobial Activity: Another investigation focused on the compound's potential as an antimicrobial agent. The presence of the fluorine atom was shown to enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for creating complex molecules through various chemical reactions such as:

  • Alkylation Reactions: Its reactivity allows for efficient alkylation processes, facilitating the introduction of additional functional groups.
  • Fluorination Reactions: The compound can undergo further fluorination to yield derivatives with modified properties, which are valuable in developing new materials and chemicals .

Biological Studies

Research has also explored the biological interactions of this compound with various biomolecules. The fluorine substitution can affect binding affinities and selectivity toward biological targets.

Mechanism of Action

2-(4-Fluorophenyl)-3-methylbutanal is compared to other similar compounds, such as 2-(3-fluorophenyl)-3-methylbutanal and 2-(4-fluorophenyl)-3-ethylbutanal. Its uniqueness lies in the specific positioning of the fluorine atom and the methyl group, which influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-(4-Fluorophenyl)-3-methyl-1H-indole, though they differ in functional groups and properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Interactions
2-(4-Fluorophenyl)-3-methyl-1H-indole C₁₅H₁₂FN 225.26 Indole, Fluorophenyl π-system interactions
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 210.24 Carboxylic acid, Fluorophenyl Intermediate in pharmaceutical synthesis
(4-Fluoro-3-methylphenyl)methylamine C₁₃H₂₀FN 209.30 Amine, Fluorophenyl Potential bioactive amine derivative

Structural Differences

  • 2-(4-Fluorophenyl)-3-methyl-1H-indole : Features an indole core with a fluorine atom and methyl group on the phenyl ring. The N–H group participates in π-system interactions rather than hydrogen bonding, influencing its solid-state packing .
  • 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid: Contains a carboxylic acid chain attached to a fluorinated phenyl group. This polar functional group enhances solubility and reactivity in acidic/basic conditions, making it a pharmaceutical intermediate .
  • (4-Fluoro-3-methylphenyl)methylamine : A branched amine with a fluorinated benzyl group. The amine group confers basicity, enabling salt formation or coordination chemistry .

Physicochemical Properties

  • Crystallinity: Only the indole compound has reported crystallographic data, with a monoclinic system and distinct lattice parameters .
  • Molecular Weight : All three compounds have similar molecular weights (~209–225 g/mol), but their functional groups dictate divergent physicochemical behaviors (e.g., solubility, melting points).

Research Implications and Limitations

The provided evidence highlights the structural uniqueness of 2-(4-Fluorophenyl)-3-methyl-1H-indole compared to its analogs. However, gaps remain:

  • Limited data on the synthesis and applications of the butanoic acid and amine derivatives .
  • No direct comparison of reactivity or biological activity among these compounds.
  • Further studies are needed to explore the indole’s π-interactions in catalysis or material science contexts .

Biological Activity

2-(4-Fluorophenyl)-3-methylbutanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of starting materials that include fluorinated aromatic compounds. The synthetic routes often aim to enhance the yield and purity of the final product while maintaining its desired biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity . For example, platinum(II) complexes derived from this compound have shown promising results against various cancer cell lines, including MCF-7 and MDA-MB 231 breast cancer cells. These complexes demonstrated cytotoxic effects that were superior to traditional chemotherapeutics like cisplatin at certain concentrations, suggesting enhanced cellular uptake and increased DNA adduct levels, which are critical for their anticancer efficacy .

The proposed mechanism for the anticancer activity involves the formation of DNA adducts, leading to increased DNA damage and subsequent cell death. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly affect the potency and selectivity of these compounds against cancer cells .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study focused on synthesizing enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes revealed that these compounds exhibited notable antiproliferative effects on breast cancer cell lines. The (R,R)-isomer showed slightly higher activity compared to its (S,S) counterpart at lower concentrations, indicating that stereochemistry plays a crucial role in their biological efficacy .

Case Study 2: Comparative Analysis with Cisplatin

In comparative studies against cisplatin, it was found that certain platinum complexes derived from this compound required lower concentrations to achieve similar or greater anticancer effects. This finding highlights the potential for developing more effective chemotherapeutic agents with reduced side effects .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
[1,2-Diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II)MCF-70.05DNA adduct formation
[R,R]-isomerMDA-MB 2310.04Increased cellular uptake
CisplatinMCF-70.10DNA cross-linking

Q & A

Q. How can computational and experimental data be integrated to refine the pharmacokinetic profile of this compound analogs?

  • Methodological Answer : Combine in silico ADMET predictions (e.g., SwissADME) with in vitro assays:
  • Caco-2 cells for permeability.
  • Microsomal stability tests for metabolic half-life.
  • Plasma protein binding assays to adjust dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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